Cefoselisum

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

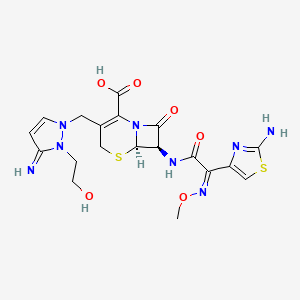

Cefoselis is a cephalosporin compound having [2-(2-hydroxyethyl)-3-imino-2,3-dihydro-1H-pyrazol-1-yl]methyl and [(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino side groups located at positions 3 and 7 respectively. A 4th generation broad-spectrum cephalosporin. It is a member of 1,3-thiazoles, a member of pyrazoles and a cephalosporin.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity and Efficacy

Cefoselis has been studied extensively for its antibacterial activity against various pathogens. In one study, it showed significant activity against non-extended-spectrum β-lactamase (ESBL) producing Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, with susceptibility rates ranging from 94.3% to 100% for these non-ESBL strains. However, it exhibited less effectiveness against ESBL-producing strains and methicillin-resistant Staphylococcus aureus (MRSA) (Cheng et al., 2020). Another study compared the in vitro activities of cefoselis with other β-lactams and found it to be effective against a range of gram-positive and gram-negative clinical isolates, demonstrating its broad-spectrum antimicrobial activity (Zhang Ying-yua, 2011).

Clinical Efficacy in Acute Bacterial Infections

Cefoselis was evaluated in a multicenter, double-blind, randomized clinical trial against Cefepime for treating acute bacterial infections. The study found that Cefoselis is an effective and safe choice against acute moderate and severe respiratory infections and urinary tract infections (UTI), with similar efficacy to Cefepime (Liu et al., 2014).

Stability and Radiostability

Research on the stability of cefoselis sulfate, particularly in the context of radiation sterilization, showed that cefoselis sulfate maintained its chemical structure and antibacterial activity after irradiation with doses required for sterility. This study highlights the compound's potential for safe sterilization in medical settings (Garbacki et al., 2015).

Blood-Brain Barrier Penetration and Seizure Induction

Cefoselis can penetrate the blood-brain barrier, which is unusual for β-lactam antibiotics. A study found that it might cause seizures in patients, particularly those with renal failure or the elderly, by affecting neurotransmitter levels in the brain (Ohtaki et al., 2004).

Analytical Method Development

An LC-UV method was developed for the determination of cefoselis sulfate, providing a robust analytical tool for assessing the quality and quantity of cefoselis in pharmaceutical preparations, ensuring compliance with medical and pharmaceutical standards (Zalewski et al., 2012).

Eigenschaften

Molekularformel |

C19H22N8O6S2 |

|---|---|

Molekulargewicht |

522.6 g/mol |

IUPAC-Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[2-(2-hydroxyethyl)-3-iminopyrazol-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C19H22N8O6S2/c1-33-24-12(10-8-35-19(21)22-10)15(29)23-13-16(30)27-14(18(31)32)9(7-34-17(13)27)6-25-3-2-11(20)26(25)4-5-28/h2-3,8,13,17,20,28H,4-7H2,1H3,(H2,21,22)(H,23,29)(H,31,32)/b20-11?,24-12-/t13-,17-/m1/s1 |

InChI-Schlüssel |

ZINFAXPQMLDEEJ-GFVOIPPFSA-N |

Isomerische SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O |

Kanonische SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=N)N4CCO)C(=O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

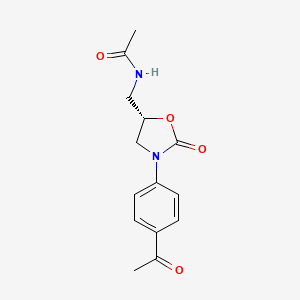

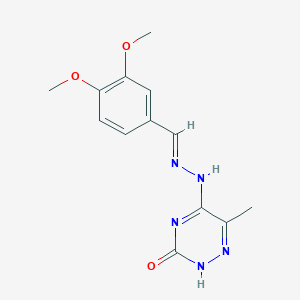

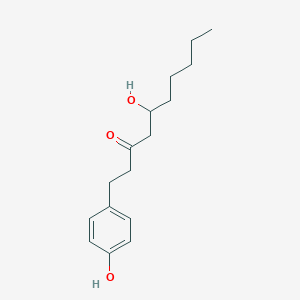

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,4S,9S,10S,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane](/img/structure/B1240746.png)

![(E)-N-[(E)-[10-[(E)-[(1,3-dimethylimidazolidin-2-ylidene)hydrazinylidene]methyl]-9,10-dihydroanthracen-9-yl]methylideneamino]-1,3-dimethylimidazolidin-2-imine](/img/structure/B1240751.png)

![N-{4-[2-(7-Methanesulfonyl-1,2,4,5-tetrahydro-benzo[d]azepin-3-yl)-ethyl]-cyclohexyl}-3-(5-methyl-[1,2,4]oxadiazol-3-yl)-benzamide](/img/structure/B1240764.png)

![(R)-N*1*-{(S)-2-Cyclohexyl-1-[2-(morpholine-4-sulfonylamino)-ethylcarbamoyl]-ethyl}-N*4*-hydroxy-2-(3-p-tolyl-propyl)-succinamide](/img/structure/B1240770.png)